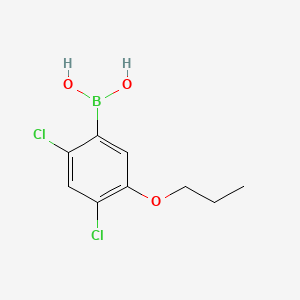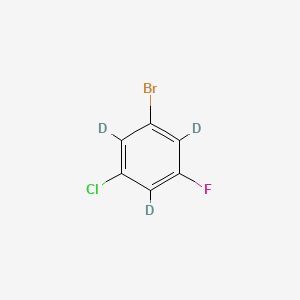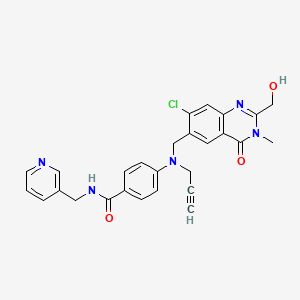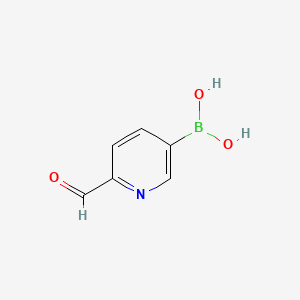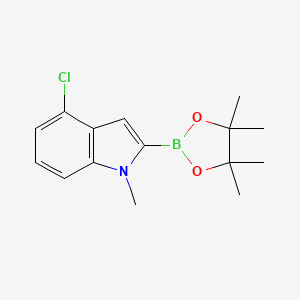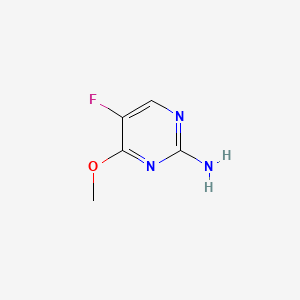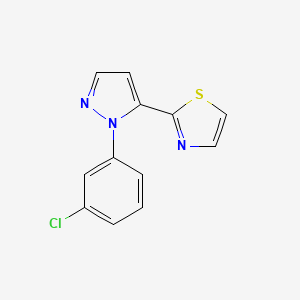![molecular formula C15H12O2 B595165 [13C]-9-Methylfluorene-9-carboxylic acid CAS No. 1285695-14-8](/img/structure/B595165.png)
[13C]-9-Methylfluorene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxylic acids, such as “[13C]-9-Methylfluorene-9-carboxylic acid”, are organic compounds that contain a carboxyl group (C(=O)OH). The “[13C]” indicates that the compound contains the carbon-13 isotope, which is often used in nuclear magnetic resonance (NMR) studies .
Molecular Structure Analysis
The molecular structure of a carboxylic acid consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. The presence of the carbon-13 isotope would not alter the molecular structure but would be detectable in NMR studies .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification and reactions with bases to form salts .Physical And Chemical Properties Analysis
Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds. They often have higher boiling points than similar-sized hydrocarbons or alcohols due to the ability to form hydrogen bonds .Scientific Research Applications
Electrosynthesis and Characterization of Polyfluorene Derivatives
Changli Fan et al. (2009) investigated the electrosynthesis and characterization of polyfluorene derivatives, including poly(9-fluorenecarboxylic acid) (PFCA). These compounds were synthesized via anodic oxidation of fluorene derivatives containing carboxyl groups, demonstrating their potential in creating conducting polymer films with good redox behavior and thermal stability. This research highlights the applicability of fluorene derivatives, including [13C]-9-Methylfluorene-9-carboxylic acid, in the development of polymeric materials with desirable electronic properties (Fan et al., 2009).
Analytical Chemistry Applications
In the realm of analytical chemistry, M. E. Bowen, B. Aavula, and E. Mash (2002) described the use of 9-methylfluorene as an indicator in the titration of organometallic reagents. The study demonstrated the utility of fluorene derivatives as sensitive indicators for titrations, providing a sharp endpoint in THF solution, which underscores the potential of this compound in analytical methodologies (Bowen et al., 2002).
Environmental Science and Polymer Chemistry
Research by Xiaowei Song et al. (2018) on the emissions, transport, and fate of emerging per- and polyfluoroalkyl substances from a major fluoropolymer manufacturing facility in China identified various fluorene derivatives as critical components in understanding environmental pollution and degradation pathways of polyfluoroalkyl substances. This study implicates fluorene derivatives, including this compound, in the broader context of environmental science and polymer chemistry, particularly in relation to fluoropolymer production and the environmental fate of its byproducts (Song et al., 2018).
Photomechanical Materials
Lingyang Zhu et al. (2014) synthesized fluorinated derivatives of 9-anthracene carboxylic acid to study their reversible photomechanical response. This research underscores the potential application of this compound and its derivatives in creating photomechanical materials capable of undergoing reversible changes in response to light, a property valuable for developing smart materials and devices (Zhu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on a specific carboxylic acid would depend on its potential applications. For example, carboxylic acids labeled with carbon-13, such as “[13C]-9-Methylfluorene-9-carboxylic acid”, could be used in metabolic studies, environmental tracing, or other fields where the detection of specific carbon sources is valuable .
properties
IUPAC Name |
9-methylfluorene-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17)/i14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPWRKQSVGUBQS-UJKGMGNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735107 |
Source


|
| Record name | 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1285695-14-8 |
Source


|
| Record name | 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



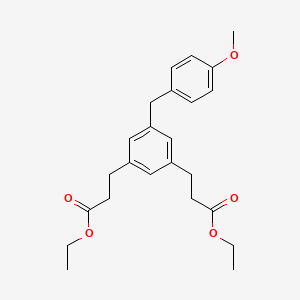
amine](/img/structure/B595089.png)
